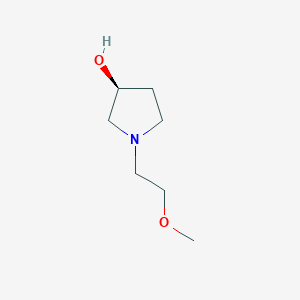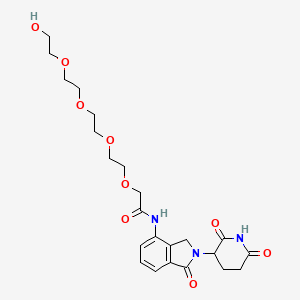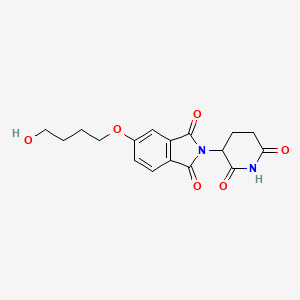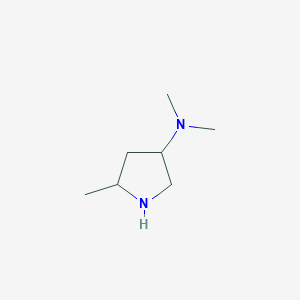![molecular formula C21H26O5 B14774288 (10R,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one](/img/structure/B14774288.png)
(10R,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dehydro Prednisolone is a synthetic glucocorticoid, a class of corticosteroids that are used for their anti-inflammatory and immunosuppressive properties. This compound is a derivative of prednisolone, which is widely used in the treatment of various inflammatory and autoimmune conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This can be achieved through various chemical reactions, including dehydrogenation using reagents such as selenium dioxide (SeO2) or 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) . The reaction conditions often require careful control of temperature and solvent to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of 6,7-Dehydro Prednisolone follows similar synthetic routes but on a larger scale. The process often starts with the microbial transformation of diosgenin, a naturally occurring steroid sapogenin, to produce the intermediate compounds. These intermediates are then chemically modified to introduce the 6,7 double bond, followed by purification steps to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dehydro Prednisolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the double bond or other functional groups.
Substitution: Halogenation and other substitution reactions can introduce new functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Selenium dioxide (SeO2) and DDQ are commonly used oxidizing agents.
Reduction: Nickel-Raney (Ni-Ra) catalyst is often used for reduction reactions.
Substitution: Hydrogen halides (HCl, HBr) are used for halogenation reactions.
Major Products
The major products formed from these reactions include various halogenated derivatives and oxidized forms of 6,7-Dehydro Prednisolone .
Wissenschaftliche Forschungsanwendungen
6,7-Dehydro Prednisolone has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of glucocorticoids and their derivatives.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Explored for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Wirkmechanismus
The mechanism of action of 6,7-Dehydro Prednisolone involves binding to the glucocorticoid receptor, which leads to changes in gene expression. This binding results in the suppression of pro-inflammatory cytokines and other inflammatory mediators. The compound also inhibits the migration of leukocytes to sites of inflammation, reducing tissue damage and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prednisolone: The parent compound, widely used for its anti-inflammatory properties.
Prednisone: A precursor to prednisolone, converted in the liver to its active form.
Dexamethasone: A more potent glucocorticoid with similar applications.
Betamethasone: Another potent glucocorticoid used in various inflammatory conditions.
Uniqueness
This modification can potentially enhance its anti-inflammatory effects and reduce side effects .
Eigenschaften
Molekularformel |
C21H26O5 |
|---|---|
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
(10R,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H26O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h3-5,7,9,14-16,18,22,24,26H,6,8,10-11H2,1-2H3/t14?,15?,16?,18?,19-,20-,21-/m0/s1 |
InChI-Schlüssel |
WFFSJFFZKKRVOE-UODUAIPHSA-N |
Isomerische SMILES |
C[C@]12CC(C3C(C1CC[C@@]2(C(=O)CO)O)C=CC4=CC(=O)C=C[C@]34C)O |
Kanonische SMILES |
CC12CC(C3C(C1CCC2(C(=O)CO)O)C=CC4=CC(=O)C=CC34C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



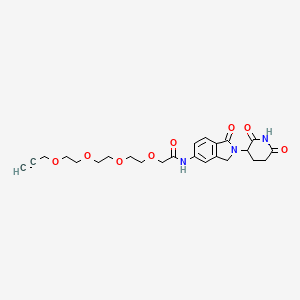

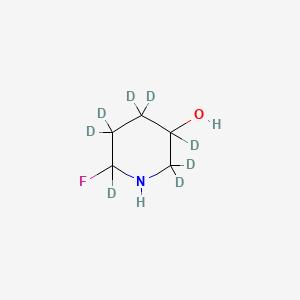
![N-{5-[(1E)-2-(7-chloro-1H-indol-4-yl)ethenyl]-1,3-thiazol-2-yl}-2-methyl-6-(piperazin-1-yl)pyrimidin-4-amine](/img/structure/B14774246.png)
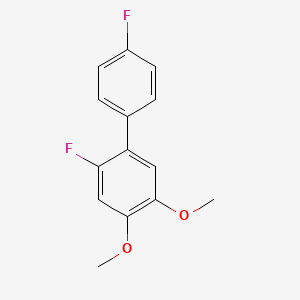
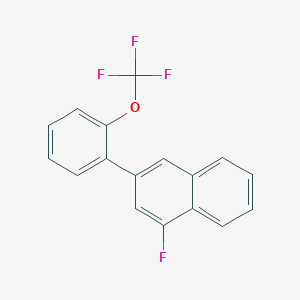

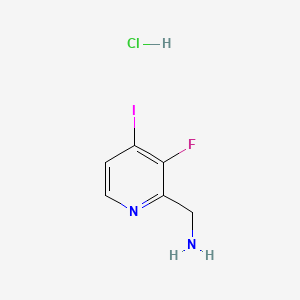
![(1S,5R,7R)-6,6-dichloro-10,10-dimethyl-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide](/img/structure/B14774283.png)
